molecular formula C12H15NO2 B1299320 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid CAS No. 799266-56-1

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid

Cat. No. B1299320
CAS RN: 799266-56-1
M. Wt: 205.25 g/mol
InChI Key: AMLWOTVLCZLNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “4-(1,3-Dihydro-isoindol-2-yl)-butyric acid” has been described in the literature . For example, the synthesis of lenalidomide, a compound with a similar 1,3-dihydro-isoindol-2-yl structure, is described in US Patent US8946265B2 . The synthesis involves the hydrogenation of a nitro intermediate .

Scientific Research Applications

Environmental Treatment and Waste Management

The production and management of wastewater, especially from industries such as pesticide manufacturing, involve a variety of chemical compounds including several butyric acid derivatives. These compounds, due to their structural and chemical properties, present a challenge in water treatment due to their toxicity and persistence in the environment. Research has demonstrated that a combination of biological processes and granular activated carbon can effectively remove a significant portion of these pollutants, potentially including derivatives of butyric acid, from wastewater. This process not only ensures compliance with environmental legislation but also protects natural water bodies from contamination (Goodwin et al., 2018).

Biochemical and Medical Applications

Butyric acid and its derivatives have been extensively studied for their potential applications in medicine and biochemistry. For instance, butyric acid has been identified for its role in gastroenterology, showing promise in the treatment of conditions related to the colon. This includes not only inflammatory diseases but also potentially in the management of hematological, metabolic, and neurological disorders. The versatility of butyric acid in medical applications highlights its potential as a therapeutic agent across a broad spectrum of diseases (Sossai, 2012).

Agricultural and Environmental Sciences

In the context of agriculture and environmental science, studies on the sorption of phenoxy herbicides, which include butyric acid derivatives, have provided insights into the mechanisms through which these compounds interact with soil and organic matter. Understanding these interactions is crucial for managing the environmental impact of agricultural chemicals and for the development of more sustainable farming practices. The research indicates that soil organic matter and iron oxides play significant roles in the sorption of these herbicides, which has implications for their persistence and mobility in the environment (Werner et al., 2012).

Biotechnological Production

The biotechnological production of butyric acid and its derivatives is a rapidly developing field, with implications for both waste management and the sustainable production of chemicals. Research into microbial production of volatile fatty acids, including butyric acid, has highlighted the potential of using renewable resources and microbial fermentation processes. These processes not only offer a pathway to produce butyric acid and its derivatives sustainably but also enable the conversion of waste products into valuable chemicals, showcasing the dual benefits of environmental protection and resource recovery (Bhatia & Yang, 2017).

properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLWOTVLCZLNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360194
Record name 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid

CAS RN

799266-56-1
Record name 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.